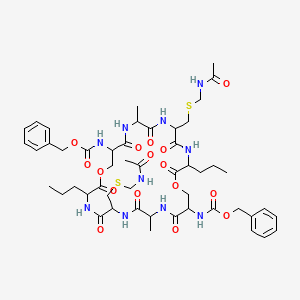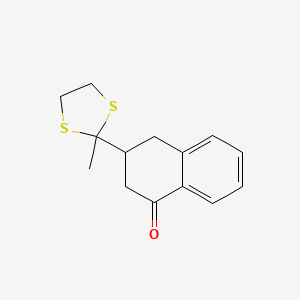![molecular formula C2H3Cl3S B14488284 Dichloro[(chloromethyl)sulfanyl]methane CAS No. 64258-21-5](/img/structure/B14488284.png)
Dichloro[(chloromethyl)sulfanyl]methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro[(chloromethyl)sulfanyl]methane is an organochlorine compound with the molecular formula C2H3Cl3S It is characterized by the presence of two chlorine atoms, a chloromethyl group, and a sulfanyl group attached to a methane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dichloro[(chloromethyl)sulfanyl]methane can be synthesized through several methods. One common approach involves the chlorination of methanesulfonyl chloride with thionyl chloride or phosgene . Another method includes the reaction of methane with sulfuryl chloride in a radical reaction . These reactions typically require controlled conditions, such as specific temperatures and the presence of catalysts, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of advanced reactors and continuous flow systems can enhance the efficiency of these production methods.
Análisis De Reacciones Químicas
Types of Reactions
Dichloro[(chloromethyl)sulfanyl]methane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into simpler sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can produce a variety of substituted methane derivatives.
Aplicaciones Científicas De Investigación
Dichloro[(chloromethyl)sulfanyl]methane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Researchers study its effects on biological systems to understand its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: This compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism by which dichloro[(chloromethyl)sulfanyl]methane exerts its effects involves its interaction with molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and proteins, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to dichloro[(chloromethyl)sulfanyl]methane include:
Dichloromethane (CH2Cl2): A widely used solvent with similar chlorinated structure.
Methanesulfonyl chloride (CH3SO2Cl): An organosulfur compound used in organic synthesis.
Chloromethyl methyl ether (ClCH2OCH3): A chlorinated ether used in formylation reactions.
Uniqueness
This compound is unique due to the presence of both chloromethyl and sulfanyl groups, which impart distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a compound of significant interest.
Propiedades
Número CAS |
64258-21-5 |
|---|---|
Fórmula molecular |
C2H3Cl3S |
Peso molecular |
165.5 g/mol |
Nombre IUPAC |
dichloro(chloromethylsulfanyl)methane |
InChI |
InChI=1S/C2H3Cl3S/c3-1-6-2(4)5/h2H,1H2 |
Clave InChI |
BTRWGGXMWPNLGA-UHFFFAOYSA-N |
SMILES canónico |
C(SC(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


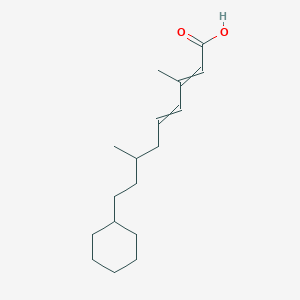


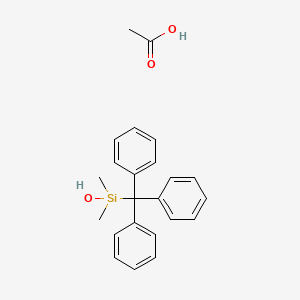

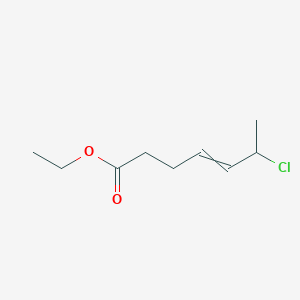
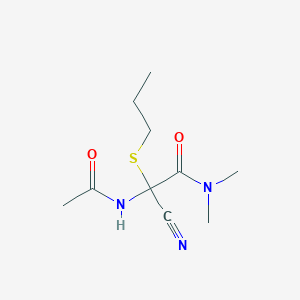
![5-[4-Chloro-3-[(1,3-dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione](/img/structure/B14488255.png)
![Fluoro(trimethyl)[(trimethyl-lambda~5~-phosphanylidene)methyl]-lambda~5~-phosphane](/img/structure/B14488257.png)
-lambda~5~-arsane](/img/structure/B14488264.png)
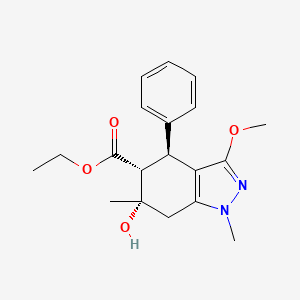
![1-Ethyl-3-(4-nitrophenyl)benzo[F]quinoline](/img/structure/B14488269.png)
